

molecular weight and formula of (3-Bromo-2-fluorophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Bromo-2-fluorophenyl)methanol

Cat. No.: B151456

[Get Quote](#)

An In-depth Technical Guide to (3-Bromo-2-fluorophenyl)methanol

This guide provides comprehensive technical information on **(3-Bromo-2-fluorophenyl)methanol**, a halogenated benzyl alcohol derivative of interest in synthetic organic chemistry and as a building block in the development of novel compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Core Compound Data

(3-Bromo-2-fluorophenyl)methanol is a substituted aromatic alcohol. The strategic placement of bromine and fluorine atoms on the phenyl ring makes it a versatile intermediate for introducing these halogens into more complex molecular architectures through various coupling and substitution reactions.

Physicochemical Properties

The fundamental properties of **(3-Bromo-2-fluorophenyl)methanol** are summarized in the table below.

Property	Value	Citation(s)
Molecular Formula	C_7H_6BrFO	[1]
Molecular Weight	205.02 g/mol	[1]
CAS Number	261723-32-4	[1]
Appearance	White solid	[1]
Melting Point	36.0 to 40.0 °C	[1]

Experimental Protocols

The following sections describe representative methodologies for the synthesis and characterization of **(3-Bromo-2-fluorophenyl)methanol**. These protocols are based on common synthetic transformations for related compounds.

Synthesis Protocol: Reduction of 3-Bromo-2-fluorobenzoic Acid

A primary route for synthesizing **(3-Bromo-2-fluorophenyl)methanol** is the reduction of the corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid. Borane complexes are effective reagents for this transformation.[\[2\]](#)

Materials:

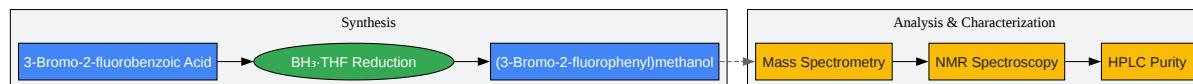
- 3-Bromo-2-fluorobenzoic acid
- Borane-tetrahydrofuran complex ($BH_3 \cdot THF$), 1M solution in THF
- Anhydrous Tetrahydrofuran (THF)
- Diethyl ether
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ($NaHCO_3$) solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

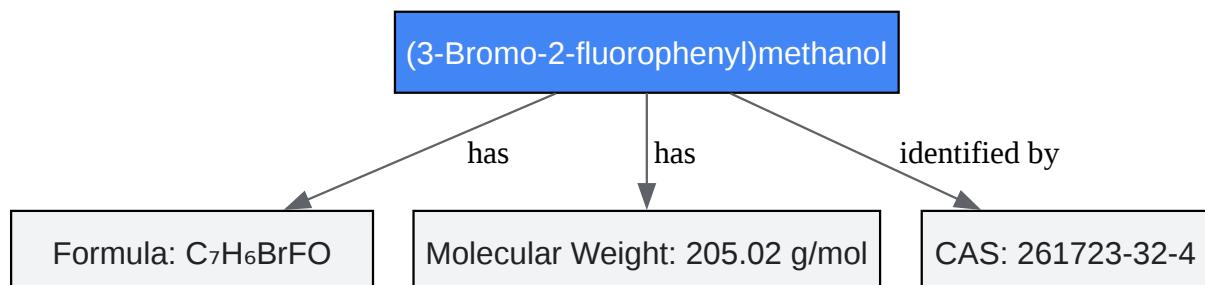
- In a dry, nitrogen-purged round-bottom flask, dissolve 3-bromo-2-fluorobenzoic acid in anhydrous THF.
- Cool the solution to 0 °C using an ice-water bath.
- Slowly add the 1M solution of borane-tetrahydrofuran complex dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl.
- Partition the mixture between diethyl ether and water. Extract the aqueous layer twice more with diethyl ether.
- Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel to yield pure **(3-Bromo-2-fluorophenyl)methanol**.

Characterization Protocol


The identity and purity of the synthesized **(3-Bromo-2-fluorophenyl)methanol** should be confirmed using standard analytical techniques.

Methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the benzylic CH_2 group, and the hydroxyl proton.
- Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the calculated mass (205.02 g/mol), showing the characteristic isotopic pattern for a monobrominated compound.
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A high-purity sample should exhibit a single major peak.


Diagrams and Workflows

The following diagrams illustrate the logical relationships and experimental workflow associated with **(3-Bromo-2-fluorophenyl)methanol**.

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis and subsequent characterization of the target compound.

[Click to download full resolution via product page](#)

Caption: Logical relationship between the compound and its core chemical identifiers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4 [m.chemicalbook.com]
- 2. Buy (3-Bromo-2-fluorophenyl)(phenyl)methanol [smolecule.com]
- 3. To cite this document: BenchChem. [molecular weight and formula of (3-Bromo-2-fluorophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151456#molecular-weight-and-formula-of-3-bromo-2-fluorophenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com